molecular formula C13H11FN2O2 B1479225 Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098004-43-2

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1479225
CAS No.: 2098004-43-2
M. Wt: 246.24 g/mol
InChI Key: GSOJTYWDLOJPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to a class of pyridazine derivatives that have been explored for their anticancer properties. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its therapeutic efficacy.

Research indicates that compounds similar to this compound can inhibit various signaling pathways involved in tumorigenesis. Notably, they may affect:

  • Phosphatidylinositol 3-kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • VEGF Receptor Kinase: Some pyridazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines by targeting VEGF receptors, which are critical for tumor angiogenesis .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with related compounds reveals:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated phenyl groupAnticancer activity
Ethyl 6-bromo-pyridazine-4-carboxylateBromine substitutionModerate anticancer properties
Ethyl 6-(trifluoromethyl)pyridazine-4-carboxylateTrifluoromethyl groupEnhanced biological activity

The fluorine substitution at the 2-position of the phenyl ring is particularly noteworthy, as it has been associated with improved interaction profiles with target enzymes and receptors .

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (Colon Cancer): The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
  • MCF-7 (Breast Cancer): It showed promising results with significant inhibition percentages against this cell line, comparable to imatinib, a standard treatment .

4.2 In Vivo Studies

Preliminary in vivo studies have indicated that derivatives of pyridazine compounds can effectively inhibit tumor growth in xenograft models. For instance, compounds structurally related to this compound have shown:

  • Tumor growth inhibition rates exceeding those of traditional therapies.
  • Potential mechanisms involving apoptosis induction through mitochondrial pathways .

5. Conclusion

This compound represents a promising candidate in anticancer drug development due to its significant biological activity and favorable SAR characteristics. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.

Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJTYWDLOJPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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